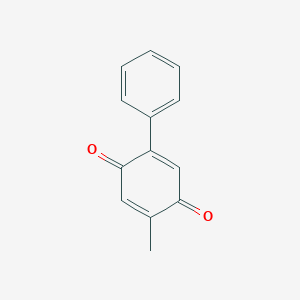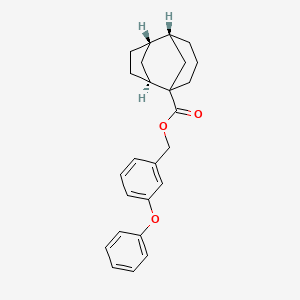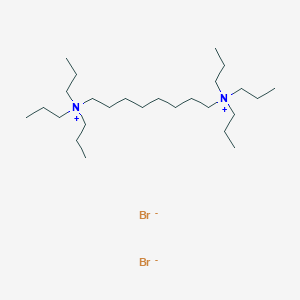
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl- is an organic compound characterized by a six-membered ring with two keto groups at positions 1 and 4, a methyl group at position 2, and a phenyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl- typically involves the oxidation of corresponding cyclohexadiene derivatives. One common method is the Birch reduction of aromatic compounds followed by selective oxidation. For instance, starting from a substituted benzene, the Birch reduction using an alkali metal in liquid ammonia and a proton donor such as an alcohol can yield the desired cyclohexadiene intermediate . This intermediate can then be oxidized under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of oxidizing agents, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of more oxidized quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance polymers and coatings due to its reactive keto groups.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl- is largely defined by its chemical structure. The presence of two opposed keto groups within the cyclohexadiene ring creates a highly reactive platform due to electronic and steric strains . These keto groups act as strong electrophilic centers, attracting nucleophilic species, which can lead to a variety of addition reactions. Additionally, the compound can generate reactive oxygen species (ROS) and free radicals, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Similar structure but lacks the methyl group at position 2.
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-: Contains methoxy groups at positions 2 and 3.
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Contains tert-butyl groups at positions 2 and 6.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl- is unique due to the presence of both a methyl and a phenyl group, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
106593-43-5 |
|---|---|
Fórmula molecular |
C13H10O2 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-methyl-5-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H10O2/c1-9-7-13(15)11(8-12(9)14)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
UZFTUCAAHYREBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)

![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)

